molecular formula C25H21NO4 B2355355 Ethyl 3-(2,2-diphenylacetamido)benzofuran-2-carboxylate CAS No. 477500-48-4

Ethyl 3-(2,2-diphenylacetamido)benzofuran-2-carboxylate

Cat. No.: B2355355
CAS No.: 477500-48-4
M. Wt: 399.446
InChI Key: DFNMWQKBWYTPRV-UHFFFAOYSA-N
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Description

Ethyl 3-(2,2-diphenylacetamido)benzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in medicinal chemistry. This particular compound is characterized by the presence of a benzofuran ring system, an ethyl ester group, and a diphenylacetamido moiety, making it a molecule of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,2-diphenylacetamido)benzofuran-2-carboxylate typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of 2-hydroxybenzaldehyde derivatives with ethyl bromoacetate in the presence of a base such as sodium carbonate in N-methyl pyrrolidine . The resulting ethyl benzofuran-2-carboxylate can then be further functionalized to introduce the diphenylacetamido group through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,2-diphenylacetamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized under specific conditions to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 3-(2,2-diphenylacetamido)benzofuran-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzofuran derivatives.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Ethyl 3-(2,2-diphenylacetamido)benzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:

Properties

IUPAC Name

ethyl 3-[(2,2-diphenylacetyl)amino]-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c1-2-29-25(28)23-22(19-15-9-10-16-20(19)30-23)26-24(27)21(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-16,21H,2H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNMWQKBWYTPRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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